

Investigating the Antibacterial Spectrum of Phenyl Aminosalicylate: A Technical Guide

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Compound of Interest

Compound Name: *Phenyl aminosalicylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of **phenyl aminosalicylate**, a derivative of para-aminosalicylic acid (PAS). While historically recognized for its efficacy against *Mycobacterium tuberculosis*, this document collates the available scientific information regarding its broader antibacterial spectrum, mechanism of action, and the experimental methodologies used to determine its activity.

Introduction to Phenyl Aminosalicylate

Phenyl aminosalicylate (CAS Registry Number: 133-11-9), also known as fenamisal, is the phenyl ester of 4-amino-2-hydroxybenzoic acid.^[1] It belongs to the aminosalicylate class of drugs and is therapeutically categorized as an antibacterial agent, specifically for the treatment of tuberculosis.^{[2][3][4]} The esterification of para-aminosalicylic acid (PAS) to create **phenyl aminosalicylate** was intended to improve gastrointestinal tolerance compared to PAS salts.^[1]

Chemical and Physical Properties:

Property	Value
Molecular Formula	C ₁₃ H ₁₁ NO ₃
Molecular Weight	229.23 g/mol
Synonyms	Fenamisal, Phenyl PAS, p-Aminosalol
Appearance	Crystals
Melting Point	153°C
Therapeutic Category	Antibacterial (Tuberculostatic)

Antibacterial Spectrum and Efficacy

Direct and extensive quantitative data on the broad-spectrum antibacterial activity of **phenyl aminosalicylate** against a wide range of bacterial species is limited in recently published literature. Its primary and well-documented activity is against *Mycobacterium tuberculosis*.[\[5\]](#)[\[6\]](#)

Derivatives of the core para-aminosalicylic acid (PAS) structure have shown a range of antibacterial activities. For instance, certain 1H-1,2,3-triazolylsalicylhydrazone derivatives of PAS have demonstrated potent activity against *M. tuberculosis* H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL.[\[7\]](#) While this points to the potential of the core scaffold, it is important to note that these are modified molecules and not **phenyl aminosalicylate** itself.

The table below summarizes the known antibacterial activity of **phenyl aminosalicylate**.

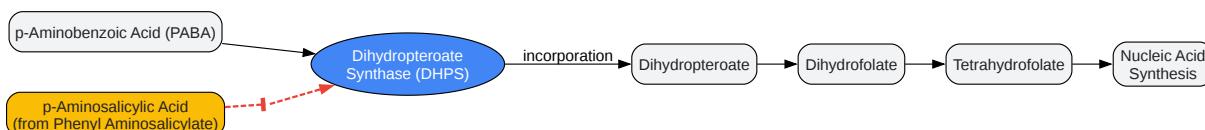
Table 1: Summary of Known Antibacterial Activity of **Phenyl Aminosalicylate**

Bacterial Species	Activity Level	Quantitative Data (MIC)
<i>Mycobacterium tuberculosis</i>	Active (Tuberculostatic)	Specific MIC values not readily available in recent literature.
Gram-positive Bacteria	Data not readily available	-
Gram-negative Bacteria	Data not readily available	-

Proposed Mechanism of Antibacterial Action

The precise antibacterial mechanism of **phenyl aminosalicylate** is not definitively elucidated in the available literature. However, based on its structural similarity to para-aminobenzoic acid (PABA) and its classification as a derivative of aminosalicylic acid, the most probable mechanism of action is the inhibition of folate synthesis.^[8]

This pathway is a common target for antimicrobial agents. Bacteria synthesize folic acid from precursor molecules, including PABA. The enzyme dihydropteroate synthase (DHPS) is crucial in this pathway. **Phenyl aminosalicylate**, likely after hydrolysis to p-aminosalicylic acid, acts as a competitive inhibitor of DHPS, preventing the incorporation of PABA and thereby halting folate production. Folate is essential for the synthesis of nucleic acids and certain amino acids, making its inhibition detrimental to bacterial growth and replication.



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Figure 1: Proposed mechanism of action for **phenyl aminosalicylate** via folate synthesis inhibition.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific protocols for **phenyl aminosalicylate** are not detailed in recent literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) would be employed. The following is a representative protocol based on the broth microdilution method.
^[9]^[10]^[11]^[12]

Objective: To determine the MIC of **phenyl aminosalicylate** against a panel of bacterial strains.

Materials:

- **Phenyl aminosalicylate**
- Bacterial strains (e.g., *M. tuberculosis* H37Rv, *Staphylococcus aureus*, *Escherichia coli*)
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Pipettes and sterile tips
- Incubator

Procedure:

- Preparation of **Phenyl Aminosalicylate** Stock Solution:
 - Dissolve a known weight of **phenyl aminosalicylate** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
 - Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
- Inoculum Preparation:
 - Culture the test bacteria overnight in the appropriate broth.
 - Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL).
 - Further dilute the standardized suspension to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
- Include a positive control well (bacteria in medium without the compound) and a negative control well (medium only).
- Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours (or longer for slow-growing organisms like *M. tuberculosis*).
- Determination of MIC:
 - After incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is defined as the lowest concentration of **phenyl aminosalicylate** that completely inhibits visible growth of the bacteria.[\[9\]](#)

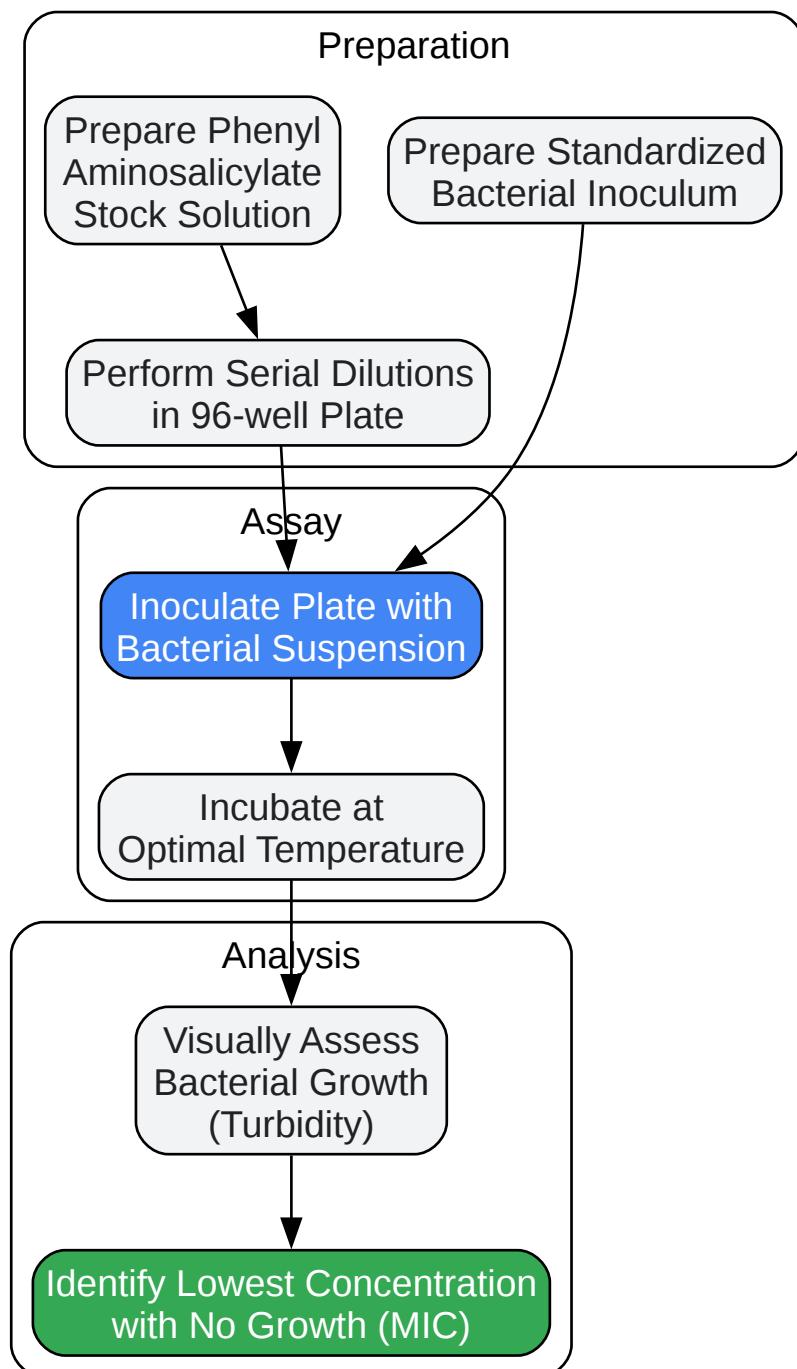
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Figure 2: General experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Phenyl aminosalicylate is an established antituberculous agent, with its antibacterial activity primarily documented against *Mycobacterium tuberculosis*. The likely mechanism of action is the inhibition of the folate synthesis pathway, a well-known target for antimicrobials. While extensive data on its activity against a broader spectrum of bacteria is not readily available in recent scientific literature, the methodologies for such investigations are well-established.

For drug development professionals and researchers, further investigation into the antibacterial spectrum of **phenyl aminosalicylate** could be warranted, particularly in the context of drug repurposing or as a scaffold for the development of new antimicrobial agents. Standardized susceptibility testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria would provide valuable data on its potential broader utility. Furthermore, definitive studies to confirm its mechanism of action against various bacterial species would be beneficial.

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